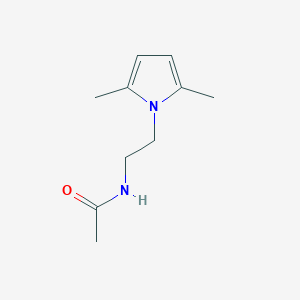
1-(2-Acetylaminoethyl)-2,5-dimethylpyrrole
Cat. No. B8605632
M. Wt: 180.25 g/mol
InChI Key: OVQCXJBJTHAFIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05290947
Procedure details


123 ml (1.34 mol) of phosphoryl chloride are added dropwise in the course of 30 minutes at 0° C. to 750 ml of 1,2-dimethoxyethane and 109 ml of dimethyl formamide. The mixture is stirred for a further 30 minutes at 0° C., and, in the course of 45 minutes at 0° C., 180 g (1 mol) of N-(2-(2,5-dimethyl-1H-pyrrolyl)ethyl)acetamide are introduced. After 10 minutes at 0° C., the mixture is allowed to warm to 10° C., stirred for 1 h at 10° C. and hydrolysed by pouring in a solution of 250 g of sodium hydroxide in 920 ml of water in the course of 2 h at 20° C. to the reaction mixture. The resulting reaction mixture is filtered, the organic phase is isolated and the water phase is extracted twice, each time with 370 ml of 1,2-dimethoxyethane. The organic phases are combined and substantially concentrated in vacuum. After addition of 250 ml of toluene, the mixture is concentrated to dehydrate it, 1 l of ethyl acetate is added and the mixture is filtered over silica gel and charcoal, crystallised and dried.






Identifiers


|
REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)=O.[CH3:6][O:7]CCOC.[CH3:12][C:13]1[N:14]([CH2:19][CH2:20][NH:21][C:22](=[O:24])[CH3:23])[C:15]([CH3:18])=[CH:16][CH:17]=1.[OH-].[Na+]>O.CN(C)C=O>[CH:6]([C:16]1[CH:17]=[C:13]([CH3:12])[N:14]([CH2:19][CH2:20][NH:21][C:22](=[O:24])[CH3:23])[C:15]=1[CH3:18])=[O:7] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
123 mL
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COCCOC
|
|
Name
|
|
|
Quantity
|
109 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
180 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1N(C(=CC1)C)CCNC(C)=O
|
Step Three
|
Name
|
|
|
Quantity
|
250 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
920 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture is stirred for a further 30 minutes at 0° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
After 10 minutes at 0° C.
|
|
Duration
|
10 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to 10° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 1 h at 10° C.
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting reaction mixture
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
is filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic phase is isolated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the water phase is extracted twice
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
substantially concentrated in vacuum
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After addition of 250 ml of toluene
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the mixture is concentrated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the mixture is filtered over silica gel and charcoal
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
crystallised
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(=O)C1=C(N(C(=C1)C)CCNC(C)=O)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
